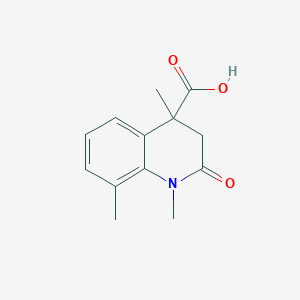

1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

説明

1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 1269533-20-1) is a tetrahydroquinoline derivative with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . Its structure features a bicyclic quinoline scaffold substituted with three methyl groups (positions 1, 4, and 8), a ketone group at position 2, and a carboxylic acid at position 4. The compound is primarily used in pharmaceutical and materials science research, with applications in synthetic chemistry and drug discovery. Its SMILES notation (O=C(C1(C)CC(N(C)C2=C1C=CC=C2C)=O)O) highlights the spatial arrangement of functional groups, which influence its reactivity and physical properties .

特性

分子式 |

C13H15NO3 |

|---|---|

分子量 |

233.26 g/mol |

IUPAC名 |

1,4,8-trimethyl-2-oxo-3H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C13H15NO3/c1-8-5-4-6-9-11(8)14(3)10(15)7-13(9,2)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) |

InChIキー |

LNBJVERKJVEOJR-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(CC(=O)N2C)(C)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸の合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法には、3,4-ジヒドロキノリン誘導体を適切な試薬と反応させて、4位にカルボン酸基を、2位にオキソ基を導入することが含まれます。 反応条件には、しばしば、環化プロセスを促進するために、触媒と溶媒の使用が含まれます .

工業生産方法

この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。このプロセスには、工業規格を満たすために、精製、結晶化、品質管理などの工程が含まれる可能性があります。

化学反応の分析

反応の種類

1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化することができます。

還元: 還元反応は、化合物の酸化状態を変更するために使用できます。

置換: この化合物は、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および反応を促進するためのさまざまな触媒が含まれます。 反応条件(温度や溶媒など)は、目的の結果に基づいて最適化されます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の酸素含有官能基を持つキノリン誘導体が生成される可能性があり、還元により、より還元された形態の化合物が生成される可能性があります。

科学的研究の応用

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, compounds related to 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline have shown effectiveness against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .

- A notable study synthesized several derivatives and tested their antiproliferative activities in vitro. The results demonstrated that certain derivatives exhibited low IC50 values against cancer cell lines, suggesting their potential as chemotherapeutic agents .

-

Antimicrobial Properties :

- Compounds similar to 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline have been evaluated for their antimicrobial effects. Research has shown promising activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings highlight the compound's potential in developing new antimicrobial therapies.

Synthetic Applications

- Organic Synthesis :

- The unique functional groups present in 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline make it an attractive intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the development of new compounds with desirable properties.

- The synthesis of this compound can be achieved through multiple pathways involving cyclization reactions and functional group modifications . This versatility is crucial for researchers looking to create novel derivatives for further study.

Case Study 1: Anticancer Compound Development

A study focused on synthesizing a library of tetrahydroquinoline derivatives demonstrated that specific modifications to the core structure enhanced anticancer activity. The most active derivative was found to inhibit cell proliferation significantly in multiple cancer cell lines while exhibiting minimal toxicity towards normal cells .

Case Study 2: Antimicrobial Screening

In another research effort, a series of tetrahydroquinoline derivatives were screened for antimicrobial activity. The results indicated that certain compounds derived from 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline showed potent activity against resistant strains of bacteria. These findings suggest the potential for developing new antibiotics based on this scaffold .

Data Table: Comparison of Biological Activities

作用機序

6. 類似の化合物との比較

類似の化合物

1-メチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸: 類似の構造ですが、置換パターンが異なります.

2-シクロヘキセン-1-オン、3,5,5-トリメチル-4-(3-オキソブチル)-: コア構造が異なる別のヘテロ環状化合物.

4-ヒドロキシ-2,6,6-トリメチル-3-オキソシクロヘキサ-1,4-ジエンカルバルデヒド: 官能基の配置が似ていますが、環系が異なる化合物.

独自性

1,4,8-トリメチル-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸は、特定の置換パターンと、オキソとカルボン酸の両方の官能基の存在によりユニークです。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of 4-oxo-tetrahydroquinoline carboxylic acids. Key structural analogs include:

Physicochemical and Pharmacological Properties

- Hydrophobicity : The 1,4,8-trimethyl derivative exhibits higher logP values compared to analogs with fewer methyl groups (e.g., 5,7-dimethyl variant), enhancing membrane permeability but reducing aqueous solubility .

- Electronic Effects : Bromine in the 6-bromo analog increases electrophilicity, making it more reactive in cross-coupling reactions .

- Biological Activity : 4-Thioxo derivatives demonstrate superior binding to enzyme active sites (e.g., kinase inhibitors) due to sulfur’s polarizability, whereas the 1,4,8-trimethyl analog’s methyl groups may optimize steric interactions in hydrophobic pockets .

生物活性

1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 1269533-20-1) is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- CAS Number : 1269533-20-1

Biological Activity Overview

The biological activity of 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been explored in various contexts:

Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that related compounds improved cellular viability under oxidative stress conditions by enhancing the activity of endogenous antioxidant enzymes .

Antimicrobial Properties

Several studies have evaluated the antimicrobial effects of tetrahydroquinoline derivatives. 1,4,8-trimethyl derivatives have shown activity against various bacterial strains. For instance, in vitro assays indicated that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria by disrupting their cell membranes .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It was found to exhibit protective effects against neuronal cell death induced by neurotoxic agents. The mechanism involves modulation of signaling pathways associated with apoptosis and inflammation .

The biological activities of 1,4,8-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to interact with reactive oxygen species (ROS), thereby neutralizing them.

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory responses or microbial metabolism.

- Cell Signaling Modulation : The compound can influence pathways related to cell survival and apoptosis.

Case Study 1: Antioxidant Activity in Cellular Models

A study conducted on human neuroblastoma cells demonstrated that treatment with 1,4,8-trimethyl derivatives resulted in a significant reduction in ROS levels and improved cell viability compared to untreated controls . The results suggested a dose-dependent response with an effective concentration range identified.

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, 1,4,8-trimethyl derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for conventional antibiotics used as controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1,4,8-Trimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives?

- Methodological Answer : The synthesis often involves multicomponent reactions or cyclization strategies. For example:

- Castagnoli-Cushman Reaction : Imines react with anhydrides under acidic conditions to form tetrahydroquinoline scaffolds. This method has been optimized for diastereoselectivity by adjusting substituents and reaction temperatures .

- KI-Catalyzed Cyclization : Ethyl esters of thioether precursors can undergo cyclization in the presence of KI and K₂CO₃, followed by saponification with NaOH to yield carboxylic acid derivatives .

- POCl₃-Mediated Chlorination : 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives can be treated with POCl₃ in DMF at 100°C to introduce chlorine substituents, useful for further functionalization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for resolving stereochemistry and substituent positions. For example, cis/trans isomerism in tetrahydroquinoline derivatives can be distinguished via coupling constants (e.g., J = 4–6 Hz for cis isomers) .

- LC-MS : Used to confirm molecular weight and monitor reaction progress. High-resolution LC-MS is essential for identifying new natural derivatives, as demonstrated in the isolation of 6-hydroxy-2-oxo-tetrahydroquinoline-4-carboxylic acid methyl ester from brown rice .

- X-ray Crystallography : Resolves ambiguous NMR assignments by providing definitive bond angles and hydrogen-bonding patterns (e.g., O–H⋯O interactions stabilizing crystal packing) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Ensure fume hoods are used during synthesis to prevent inhalation of vapors, particularly when working with POCl₃ or volatile solvents .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in tetrahydroquinoline synthesis?

- Methodological Answer : Diastereoselectivity is highly sensitive to:

- Temperature : Higher temperatures (e.g., 343 K) favor thermodynamically stable trans isomers in cyclization reactions .

- Catalysts : AlCl₃ promotes intramolecular cyclization with retention of stereochemistry in methyl ester precursors .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in POCl₃-mediated chlorination, affecting regioselectivity .

Q. What strategies resolve contradictions in NMR data interpretation for tetrahydroquinoline derivatives?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping) that obscure proton splitting patterns.

- NOE Experiments : Nuclear Overhauser effect correlations identify spatial proximity of substituents (e.g., methyl groups at positions 1,4,8) .

- Comparative Crystallography : X-ray structures provide reference geometries to validate NMR assignments, as seen in resolving ambiguities in pyrroloquinoline derivatives .

Q. How can synthetic yields be optimized for large-scale production of tetrahydroquinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields in cyclization steps .

- Flow Chemistry : Continuous-flow systems minimize side reactions in exothermic steps like POCl₃ chlorination .

- Catalyst Recycling : Immobilized KI or AlCl₃ catalysts reduce costs and waste in industrial-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。